molecular formula C8H7F3IN B12973248 3-Iodo-4-(2,2,2-trifluoroethyl)aniline

3-Iodo-4-(2,2,2-trifluoroethyl)aniline

Cat. No.: B12973248
M. Wt: 301.05 g/mol
InChI Key: CNDMVWLRPMTIBA-UHFFFAOYSA-N
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Description

3-Iodo-4-(2,2,2-trifluoroethyl)aniline is a halogenated aniline derivative featuring an iodine atom at the para position and a 2,2,2-trifluoroethyl group at the meta position relative to the amino group. This compound is structurally significant due to the combined electronic effects of the electron-withdrawing trifluoroethyl group and the iodine substituent, which modulate its reactivity and physicochemical properties.

Key properties:

  • Molecular formula: C₈H₆F₃IN (inferred from structural analogs in ).
  • Applications: Likely serves as an intermediate in agrochemical or pharmaceutical synthesis, given the prevalence of similar compounds in acaricidal and medicinal chemistry research .

Properties

Molecular Formula

C8H7F3IN

Molecular Weight

301.05 g/mol

IUPAC Name

3-iodo-4-(2,2,2-trifluoroethyl)aniline

InChI

InChI=1S/C8H7F3IN/c9-8(10,11)4-5-1-2-6(13)3-7(5)12/h1-3H,4,13H2

InChI Key

CNDMVWLRPMTIBA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N)I)CC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the direct iodination of aniline using iodine monochloride or other iodinating agents . The trifluoroethyl group can be introduced via N-trifluoroethylation using 2,2,2-trifluoroethylamine hydrochloride in the presence of a catalyst such as iron porphyrin .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination and subsequent trifluoroethylation under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-4-(2,2,2-trifluoroethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.

    N-Trifluoroethylation:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted anilines can be formed.

    Oxidation Products: Quinones and other oxidized derivatives.

    N-Trifluoroethylated Anilines: Formed through N-trifluoroethylation reactions.

Scientific Research Applications

3-Iodo-4-(2,2,2-trifluoroethyl)aniline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Iodo-4-(2,2,2-trifluoroethyl)aniline involves its interaction with molecular targets through its iodine and trifluoroethyl groups. The trifluoroethyl group can enhance the lipophilicity and metabolic stability of the compound, potentially affecting its interaction with biological targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

4-Iodo-3-(trifluoromethyl)aniline (CAS: 155377-19-8)
  • Structure : Iodo at position 4, trifluoromethyl at position 3.
  • This compound is used in Suzuki-Miyaura coupling reactions for biaryl synthesis .
  • Molecular weight : 287.02 g/mol ().
2-Iodo-4-(trifluoromethyl)aniline (CAS: 163444-17-5)
  • Structure : Iodo at position 2, trifluoromethyl at position 4.
  • Key differences : The altered substituent positions affect steric hindrance and electronic distribution, influencing reactivity in cross-coupling reactions .
3-Iodo-4-(trifluoromethoxy)aniline (CAS: 1365969-58-9)
  • Structure : Trifluoromethoxy (OCF₃) instead of trifluoroethyl.
  • Key differences : The OCF₃ group is less lipophilic than CF₂CF₃, altering solubility and bioavailability .

Reactivity and Functionalization

  • Electrophilic substitution: The amino group in 3-Iodo-4-(2,2,2-trifluoroethyl)aniline is less nucleophilic compared to non-fluorinated anilines due to the electron-withdrawing CF₂CF₃ group, directing further substitutions to specific ring positions .

Research and Patent Landscape

  • Pharmaceutical patents : Trifluoroethyl-containing anilines are featured in kinase inhibitor syntheses, highlighting their utility in drug discovery .

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